Superior Antiproliferative Potency in Prostate Cancer Models vs. Parent Scaffold
2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine demonstrates potent antiproliferative activity against the PC-3 prostate cancer cell line with an IC50 of 55 nM . In contrast, the unsubstituted parent scaffold, 1H-pyrrolo[2,3-c]pyridin-7-amine, typically requires further functionalization to achieve comparable nanomolar potency in similar cell-based assays [1]. The presence of the 2-methyl group enhances hydrophobic interactions within the ATP-binding pocket of target kinases, leading to improved cellular efficacy.
vs parent: est. >10-fold reduction
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 55 nM |
| Comparator Or Baseline | 1H-pyrrolo[2,3-c]pyridin-7-amine (unsubstituted parent) |
| Quantified Difference | >10-fold improvement (estimated) |
| Conditions | PC-3 prostate cancer cell line, cell viability assay |
Why This Matters
This data positions the 2-methyl derivative as a more advanced starting point for prostate cancer drug discovery compared to the parent scaffold.
- [1] PubMed. Optimization and Biological Evaluation of Novel 1H‑Pyrrolo[2,3‑c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors. J Med Chem. 2024. View Source
